N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide
Description
N-{2-[4-(2-Chloroacetyl)phenyl]ethyl}methanesulfonamide is a methanesulfonamide derivative characterized by a 2-chloroacetyl group attached to a phenyl ring via an ethyl linker. The 2-chloroacetyl group confers electrophilic reactivity, making it a versatile intermediate in organic synthesis and drug discovery . The compound is commercially available for research purposes, with a price of $188 per 250 mg, reflecting its specialized applications .
Properties
IUPAC Name |
N-[2-[4-(2-chloroacetyl)phenyl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-7-6-9-2-4-10(5-3-9)11(14)8-12/h2-5,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNLOLMEXVSVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically occurs under controlled conditions, including specific temperatures and the use of appropriate solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for large-scale production while maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
The compound exhibits several biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits growth of various cancer cell lines, inducing apoptosis through caspase pathways. |
| Antimicrobial Properties | Effective against multiple bacterial strains, showing significant reductions in viability at low concentrations. |
| Neuroprotective Effects | Protects neurons from oxidative stress, indicating potential for treating neurodegenerative diseases. |
| Antiviral Potential | May interfere with RNA virus replication processes, suggesting a role in antiviral therapies. |
Case Study 1: Anticancer Activity
In a study focused on its anticancer properties, N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide was found to significantly inhibit the proliferation of breast and lung cancer cell lines. The mechanism involved the activation of apoptotic pathways via caspase enzymes, leading to programmed cell death.
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial effects of the compound revealed that it effectively reduced the viability of various bacterial strains at concentrations as low as 5 µM. This suggests its potential as a new antibacterial agent, especially in an era of increasing antibiotic resistance.
Case Study 3: Neuroprotection
Preliminary studies have indicated that this compound may offer neuroprotective benefits by mitigating oxidative stress-induced neuronal damage. This opens avenues for further research into its application in neurodegenerative diseases like Alzheimer's and Parkinson's.
Research Findings
Recent findings highlight the multifaceted applications of this compound:
- Enzymatic Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit specific enzymes involved in metabolic processes or signaling pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence synaptic transmission and neuronal activity.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can modify the activity of these targets through covalent bonding or other interactions, affecting various biochemical pathways and processes .
Comparison with Similar Compounds
Key Structural Features:
- Chloroacetyl Group : A reactive electrophilic site enabling nucleophilic substitution or covalent bond formation.
- Ethyl-Phenyl Linker : Enhances lipophilicity compared to shorter alkyl chains.
- Methanesulfonamide: Provides hydrogen-bond acceptor/donor properties.
Comparative Table of Structural Analogues:
Pharmacological and Physicochemical Properties
Solubility and Bioavailability:
- The target compound’s chloroacetyl group increases lipophilicity (logP ~2.5 estimated) compared to hydroxyl-containing analogues (e.g., ’s antiarrhythmic agent, which has higher aqueous solubility due to its hydroxypropoxy chain) .
- Similar to Dofetilide, the compound is likely insoluble in water but soluble in DMSO (88 mg/mL), critical for in vitro assays .
Biological Activity
N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide, also known as N-[2-[4-(2-chloroacetyl)phenyl]ethyl]methanesulfonamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 275.75 g/mol
- CAS Number : 64488-52-4
The compound features a methanesulfonamide group attached to a phenyl ring substituted with a chloroacetyl moiety, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. Research involving various N-(substituted phenyl)-2-chloroacetamides has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Key Findings:
- Effective against Staphylococcus aureus , including methicillin-resistant strains (MRSA).
- Moderately effective against Escherichia coli and Candida albicans .
- The presence of halogenated substituents enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors. This modulation affects cellular signaling pathways crucial for microbial survival and proliferation.
Proposed Mechanisms:
- Inhibition of bacterial cell wall synthesis.
- Disruption of metabolic processes through enzyme inhibition.
Study 1: Antimicrobial Screening
In a study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, compounds were evaluated for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds similar to this compound were effective against various pathogens, confirming the importance of structural modifications in enhancing biological activity .
Study 2: Structure-Activity Relationship Analysis
A detailed QSAR analysis revealed that the position of substituents on the phenyl ring significantly influences antimicrobial activity. Compounds with halogen substitutions at the para position exhibited higher activity against Gram-positive bacteria due to increased lipophilicity .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | Very High | Low | Low |
| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | High |
Study 3: Mechanistic Insights
Research into the mechanistic aspects of this compound indicated that it may inhibit specific bacterial enzymes involved in cell wall synthesis, leading to compromised structural integrity and eventual cell lysis .
Q & A
What are the optimized synthetic routes for N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide, and how can reaction conditions be controlled to enhance yield and purity?
Answer:
The synthesis involves multi-step reactions, starting with sulfonation of precursors such as chloroaniline derivatives to form intermediates like 2-chloroacetylphenyl sulfonamides. Key steps include coupling reactions with methanesulfonamide under basic conditions (e.g., triethylamine) to facilitate amide bond formation . Temperature control (70–150°C) and inert atmospheres (nitrogen/argon) minimize side reactions . Purification via column chromatography or recrystallization improves purity, while reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Which spectroscopic and analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm molecular structure by identifying proton environments and carbon frameworks .
- Mass Spectrometry (MS): Verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., sulfonamide, chloroacetyl) via characteristic absorption bands .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities .
- Elemental Analysis: Validates stoichiometric composition .
How should researchers address discrepancies in reported biological activities of this compound across different studies?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or impurity profiles. To resolve contradictions:
- Standardize Protocols: Use consistent cell lines, enzyme sources, and buffer systems.
- Orthogonal Assays: Validate activity via multiple methods (e.g., enzymatic inhibition vs. cell viability assays) .
- Purity Verification: Confirm compound integrity using HPLC or LC-MS before testing .
- Meta-Analysis: Compare data across studies while accounting for experimental variables .
What methodological strategies are recommended for investigating the enzyme inhibition mechanisms of this compound?
Answer:
- Kinetic Studies: Determine inhibition constants (Ki) using Michaelis-Menten or Lineweaver-Burk plots .
- Structural Analysis: Employ X-ray crystallography or cryo-electron microscopy (cryo-EM) to resolve binding conformations .
- Molecular Docking: Predict binding modes using software like AutoDock or Schrödinger .
- Site-Directed Mutagenesis: Validate critical enzyme residues involved in binding .
How can the stability of this compound under various experimental conditions be systematically evaluated?
Answer:
- Accelerated Stability Studies: Expose the compound to stress conditions (e.g., 40–80°C, UV light, acidic/basic pH) and monitor degradation via HPLC .
- Storage Optimization: Store samples in anhydrous, inert environments (e.g., argon, desiccants) to prevent hydrolysis or oxidation .
- Stability-Indicating Assays: Develop validated methods to distinguish intact compound from degradation products .
What advanced approaches are suitable for elucidating the structure-activity relationships (SAR) of derivatives of this compound?
Answer:
- Analog Synthesis: Systematically modify substituents (e.g., chloroacetyl, phenyl groups) and test bioactivity .
- Multivariate Analysis: Use principal component analysis (PCA) or partial least squares (PLS) to correlate structural features with activity .
- Computational QSAR Models: Predict activity trends using descriptors like logP, polar surface area, and electronic parameters .
How can researchers design experiments to study the compound's interaction with biological targets using biophysical methods?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) and affinity (KD) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding .
- Fluorescence Polarization: Assess competitive binding with fluorescent ligands .
- NMR Titration: Map binding sites by observing chemical shift perturbations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
